molecular formula C7H12ClF2NO2 B1659796 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride CAS No. 681128-42-7

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride

Cat. No.: B1659796
CAS No.: 681128-42-7
M. Wt: 215.62
InChI Key: ITMWSKDFATZWTH-UHFFFAOYSA-N
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Description

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid backbone, with an amino group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride typically involves multiple steps:

  • Formation of the Difluorocyclobutyl Intermediate: : The initial step involves the synthesis of the difluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

  • Amino Acid Formation: : The difluorocyclobutyl intermediate is then reacted with a suitable amino acid precursor, such as alanine, under controlled conditions. This step often requires the use of protecting groups to prevent unwanted side reactions.

  • Hydrochloride Salt Formation: : The final step involves the conversion of the free amino acid into its hydrochloride salt form. This is typically achieved by treating the amino acid with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often reduce the carboxyl group to an alcohol.

  • Substitution: : The difluorocyclobutyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions are facilitated by the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted difluorocyclobutyl derivatives

Scientific Research Applications

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

  • Biology: : In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of fluorinated amino acids in protein structure and function.

  • Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its difluorocyclobutyl group imparts unique pharmacokinetic properties.

  • Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can modulate the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino and carboxyl groups allow for interactions with various biomolecules, influencing cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(3,3-difluorocyclopropyl)propanoic acid hydrochloride
  • 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Uniqueness

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the hydrochloride salt form improves its solubility, facilitating its use in various experimental and industrial settings.

Properties

IUPAC Name

2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWSKDFATZWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681128-42-7
Record name Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681128-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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